4-tert-Octylphenol Diethoxylate-13C6
Overview
Description
4-tert-Octylphenol Diethoxylate-13C6 is a derivative of octylphenol, a type of phenol. It is used in various lab experiments to study the biochemical and physiological effects of compounds on cells and organisms. This compound is an analytical labeled standard used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .
Molecular Structure Analysis
The molecular formula of this compound is C18H30O3 . The exact mass is 300.23962383 g/mol and the monoisotopic mass is also 300.23962383 g/mol . The compound has a topological polar surface area of 38.7 Ų .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.38 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has nine rotatable bonds .Scientific Research Applications
Detection and Analysis Methods : Yang San-ming (2013) discusses a method for determining alkylphenol polyethoxylates and alkylphenols, including 4-tert-Octylphenol Diethoxylate, in water using gas chromatography coupled with mass spectrometry. This method is important for environmental monitoring of these compounds (Yang San-ming, 2013).
Effects on Cytochrome P450 Activities : A study by N. Hanioka et al. (1999) found that biodegradation products of 4-tert-Octylphenol Diethoxylate, such as 4-tert-Octylphenol, inhibited cytochrome P450 activities in rat liver microsomes, impacting drug metabolism and endocrine functions (N. Hanioka et al., 1999).
Endocrine Disrupting Effects : Research by S. Miyagawa et al. (2015) identifies Octylphenol, including 4-tert-Octylphenol, as an endocrine disruptor with estrogenic activity, posing risks particularly to aquatic animals (S. Miyagawa et al., 2015).
Occurrence in Natural Waters : A study by D. Bennie et al. (1997) reports the presence of alkylphenols and their ethoxylates, including 4-tert-Octylphenol Diethoxylate, in the Laurentian Great Lakes basin and St. Lawrence River, highlighting environmental contamination concerns (D. Bennie et al., 1997).
Oestrogenic Effects on Fish : S. Jobling and J. Sumpter (1993) demonstrated that alkylphenol diethoxylates, including 4-tert-Octylphenol Diethoxylate, are weakly estrogenic to fish, impacting their reproductive health (S. Jobling & J. Sumpter, 1993).
Effects on Pregnancy in Rats : A study by A. Harazono and M. Ema (2001) investigated the effects of 4-tert-Octylphenol on pregnancy in rats, noting post-implantation embryonic loss at doses that showed maternal toxicity (A. Harazono & M. Ema, 2001).
Analytical Determination Techniques : Wen-Ling Chen et al. (2012) developed a method to measure feminizing chemicals, including 4-tert-Octylphenol, in various environmental samples, providing insights into monitoring environmental pollution (Wen-Ling Chen et al., 2012).
Photodegradation Studies : Research by Yanlin Wu et al. (2012) focused on the photodegradation of 4-tert-Octylphenol in aqueous solutions, an important aspect for environmental remediation techniques (Yanlin Wu et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-tert-Octylphenol Diethoxylate-13C6, a degradation product of the multi-purpose surfactant Triton X , is the endocrine system. It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects .
Mode of Action
The compound interacts with its targets by mimicking the hormone estrogen. This interaction can lead to changes in the normal functioning of the endocrine system, potentially disrupting hormone balance .
Biochemical Pathways
Given its estrogenic effects, it is likely to impact pathways related to hormone synthesis and regulation .
Pharmacokinetics
As a degradation product of triton x, it is expected to be present in the environment and can potentially enter the body through various routes of exposure .
Result of Action
The molecular and cellular effects of this compound’s action include potential disruption of normal hormonal function due to its weak estrogenic effects . This can lead to various health effects, particularly in the reproductive system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. As an environmental contaminant, its presence and effects can be influenced by factors such as pH, temperature, and the presence of other chemicals .
Safety and Hazards
4-tert-Octylphenol Diethoxylate-13C6 is a known environmental contaminant . It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-tert-Octylphenol Diethoxylate-13C6 are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. It is a common environmental pollutant showing weak estrogenic effects .
Cellular Effects
This compound has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZOTMMGHGTPH-CJFYFUKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676080 | |
Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-69-3 | |
Record name | 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-69-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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